Trilinoelaidin - 5188-25-0

Trilinoelaidin

Catalog Number: EVT-1569942
CAS Number: 5188-25-0
Molecular Formula: C57H98O6
Molecular Weight: 879.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1,2,3-Trilinoelaidoyl glycerol is a triacylglycerol that contains linoelaidic acid at the sn-1, sn-2, and sn-3 positions. Dietary administration of 1,2,3-trilinoelaidoyl glycerol (0.6-6.3% w/w) lowers serum levels of thromboxane B2 (TXB2;), prostaglandin F2 (PGF2), and PGE in rats.

Trilinolein

  • Relevance: Trilinolein is structurally very similar to Trilinoelaidin. The only difference is that Trilinoelaidin comprises three linoelaidic acid molecules attached to a glycerol backbone, while Trilinolein has three linoleic acid molecules. Linoelaidic acid is the trans isomer of linoleic acid. These two triglycerides are examined together in the context of thermally induced isomerization. Research has shown that upon heating, both Trilinolein and Trilinoelaidin undergo isomerization reactions, leading to the formation of various isomers, including trans isomers. [, ] This shared characteristic makes them relevant to each other in the field of food chemistry and lipid analysis.

Linoelaidic acid

  • Relevance: Linoelaidic acid is a key component of Trilinoelaidin. Trilinoelaidin is formed when three linoelaidic acid molecules attach to a glycerol backbone. [] Understanding the properties and behavior of linoelaidic acid is crucial for comprehending the overall characteristics and thermal stability of Trilinoelaidin.

Linoleic acid

  • Relevance: Linoleic acid is structurally similar to linoelaidic acid, the main component of Trilinoelaidin. The difference lies in the configuration of the double bonds. [, ] Understanding the isomerization pathways of linoleic acid helps researchers understand the formation of trans fatty acids, including those found in Trilinoelaidin, during food processing.

Conjugated Linoleic Acid (CLA)

  • Relevance: Both Trilinoelaidin and its counterpart, Trilinolein, can form CLAs upon heating. [, ] The formation of CLAs from these triglycerides is a significant finding because CLAs have drawn attention for their potential health effects, some of which include anticancer and anti-obesity properties. Investigating the formation of these compounds from common dietary fats like Trilinolein and Trilinoelaidin is essential for food safety and potential health implications.

Aldehydes

  • Relevance: The heating of both Trilinolein and Trilinoelaidin leads to their degradation, with aldehydes being one of the products. [] This degradation is crucial from a food quality perspective, as the formation of aldehydes can negatively impact the sensory characteristics of oils and fats.

Trielaidin

  • Relevance: While not structurally similar to Trilinoelaidin, Trielaidin is often studied alongside it, especially in research related to dietary fats and their absorption. One study found that sorghum extract could lower the lymphatic absorption of both Trielaidin and Trilinoelaidin in rats. [, ] This suggests that sorghum extract may have a broader impact on the absorption of trans fats, not just specific types.
Source

Trilinoelaidin is typically sourced from natural lipid extracts, particularly those derived from plant oils. The compound can be isolated through various extraction and purification techniques, which are essential for obtaining high-purity samples for research purposes.

Classification

Trilinoelaidin belongs to the broader category of fatty acids and their derivatives. It can be classified as a saturated fatty acid due to its molecular structure, which lacks double bonds between carbon atoms. This classification is crucial for understanding its chemical behavior and potential interactions with biological systems.

Synthesis Analysis

Methods

The synthesis of Trilinoelaidin can be achieved through several methods, including:

  • Chemical Synthesis: This involves the stepwise construction of the molecule using specific reagents under controlled conditions.
  • Biological Synthesis: Utilizing microorganisms or plant extracts to produce Trilinoelaidin through metabolic processes.

Technical Details

The chemical synthesis typically requires a series of reactions involving fatty acids and alcohols, often utilizing catalysts to enhance reaction rates. The process may involve esterification or transesterification reactions, which are common in lipid chemistry.

Molecular Structure Analysis

Structure

The molecular structure of Trilinoelaidin features a long hydrocarbon chain typical of fatty acids, with functional groups that impart specific properties to the compound.

Data

  • Molecular Formula: C₁₈H₃₄O₂
  • Molecular Weight: Approximately 282.46 g/mol
  • The compound exhibits a linear chain structure with no branching, which contributes to its physical properties.
Chemical Reactions Analysis

Reactions

Trilinoelaidin can participate in various chemical reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrogenation: In the presence of hydrogen gas and a catalyst, it can undergo hydrogenation to form saturated compounds.

Technical Details

These reactions are significant in modifying the compound's properties for specific applications. For instance, hydrogenation can increase stability and alter melting points, making it suitable for different industrial uses.

Mechanism of Action

Process

The mechanism of action of Trilinoelaidin involves its interaction with biological membranes and enzymes. It is believed that the compound can influence membrane fluidity due to its lipid nature, affecting cellular processes such as signal transduction and nutrient transport.

Data

Research indicates that Trilinoelaidin may exhibit anti-inflammatory properties, potentially modulating immune responses through its effects on cell membrane dynamics and signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally presented as a colorless or pale yellow liquid.
  • Melting Point: Varies based on purity but typically falls within the range of 20-25°C.
  • Boiling Point: Approximately 300°C at atmospheric pressure.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform but insoluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme temperatures or in the presence of strong oxidizing agents.

Relevant analyses have shown that the compound maintains its integrity under standard laboratory conditions, making it suitable for various applications.

Applications

Trilinoelaidin has several scientific applications:

  • Biochemical Research: Used as a model compound for studying lipid interactions within biological membranes.
  • Pharmaceutical Development: Investigated for potential therapeutic effects, particularly in anti-inflammatory drug formulations.
  • Nutritional Science: Explored for its role in dietary fats and their effects on human health.

Properties

CAS Number

5188-25-0

Product Name

Trilinoelaidin

IUPAC Name

2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (9E,12E)-octadeca-9,12-dienoate

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54H,4-15,22-24,31-53H2,1-3H3/b19-16+,20-17+,21-18+,28-25+,29-26+,30-27+

InChI Key

HBOQXIRUPVQLKX-MWJBUCGGSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

glycerol trilinoleate
trilinoelaidate
trilinoelaidin
trilinoleic glycerol
trilinolein
trilinolein, (all-E)-isome

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC

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